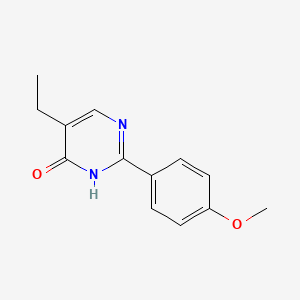

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

61442-43-1 |

|---|---|

Molekularformel |

C13H14N2O2 |

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

5-ethyl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H14N2O2/c1-3-9-8-14-12(15-13(9)16)10-4-6-11(17-2)7-5-10/h4-8H,3H2,1-2H3,(H,14,15,16) |

InChI-Schlüssel |

DSAJOCNVURVWIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CN=C(NC1=O)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidinones are highly dependent on substituent identity and position. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Observations:

- Ethyl vs.

- 4-Methoxyphenyl Positioning : When located at position 2 (target compound) versus position 4 (e.g., 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione), electronic effects on the pyrimidine ring differ, altering reactivity and binding affinity .

Crystallographic and Physicochemical Properties

- Crystal Packing : The 4-methoxyphenyl group in analogous compounds (e.g., ) induces planar stacking via π-π interactions, enhancing crystallinity and stability .

- Thermal Stability: Melting points for pyrimidinones range widely (136–310°C), with sulfur-containing derivatives (e.g., thiones) generally exhibiting higher thermal stability due to stronger intermolecular forces .

Biologische Aktivität

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

The compound can be synthesized through various methods involving the condensation of ethyl acetoacetate with substituted phenyl ureas or guanidines. The reaction conditions typically include the use of catalysts such as acetic acid or bases to facilitate cyclization. The resulting pyrimidine derivatives are then purified through crystallization or chromatography.

Antibacterial Activity

5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that the compound demonstrates a minimum inhibitory concentration (MIC) ranging from 0.01 to 0.1 mg/mL against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.05 |

| Bacillus subtilis | 0.1 |

This activity suggests that the methoxy group on the phenyl ring enhances the compound's interaction with bacterial cell membranes, potentially disrupting their integrity.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The observed MIC values for these fungi are slightly higher than those for bacteria, indicating a need for further structural optimization to enhance antifungal potency.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.2 |

| Aspergillus niger | 0.25 |

Anticancer Activity

Recent studies have also explored the anticancer potential of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one. In vitro assays on various cancer cell lines, including MDA-MB-231 (breast cancer) and A172 (glioblastoma), revealed that the compound inhibits cell proliferation effectively.

The IC50 values for these cell lines were reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 ± 1.5 |

| A172 | 12 ± 2.0 |

These results indicate a promising selectivity index when compared to healthy cell lines, suggesting that the compound preferentially targets cancer cells while sparing normal cells.

The biological activity of 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in both bacterial and cancer cells, leading to cell death.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been suggested, particularly in cancer cells.

Case Studies and Research Findings

A notable study conducted by researchers evaluated the efficacy of this compound in combination with traditional antibiotics against resistant bacterial strains. The findings indicated enhanced antibacterial effects when used synergistically with drugs like ciprofloxacin, suggesting a potential therapeutic application in treating multidrug-resistant infections.

Another investigation explored the structure-activity relationship (SAR) of similar pyrimidine derivatives, emphasizing the importance of substituents on the phenyl ring in modulating biological activity. It was found that electron-donating groups significantly improved antibacterial potency.

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves using substituted pyrimidine precursors with ethyl and methoxyphenyl groups. For example, POCl₃ in DMF at controlled temperatures (0°C–60°C) facilitates chlorination of intermediates, while refluxing in EtOH/H₂O (4:1) enables cyclization . Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts (e.g., NH₄OAc in glacial AcOH for improved yields) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns, particularly the tautomeric equilibrium of the 4(3H)-one moiety.

- X-ray crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) reveal precise bond lengths, angles, and intermolecular interactions. Mean C–C bond deviations of 0.002–0.005 Å ensure structural accuracy .

- IR spectroscopy : Detects carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and methoxy group signals (~1250 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidinone scaffold’s role in modulating enzymatic activity. Use cell-based viability assays (MTT or resazurin) for cytotoxicity profiling. For receptor-binding studies, radioligand displacement assays with ³H-labeled reference compounds are recommended .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in the compound’s pharmacological activity?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to target proteins, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. For example, discrepancies in IC₅₀ values may arise from tautomeric forms; DFT calculations (Gaussian 09) can model tautomerization energy barriers and dominant states .

Q. What strategies improve regioselectivity during functionalization of the pyrimidinone core?

- Electrophilic substitution : Direct methoxy or ethyl groups to specific positions using protecting groups (e.g., SEM-Cl for NH protection).

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ enables aryl group introduction at the 2-position .

- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity by >20% in some cases .

Q. How do solvent and pH influence the compound’s tautomeric equilibrium?

Polar aprotic solvents (DMSO, DMF) stabilize the keto form (4(3H)-one), while protic solvents (MeOH, H₂O) favor enol tautomers. UV-Vis spectroscopy (200–400 nm) and pH-dependent ¹H NMR (pH 3–10) can quantify tautomeric ratios. At pH >7, deprotonation of the NH group shifts equilibrium toward the enolate .

Q. What analytical methods resolve batch-to-batch variability in crystallinity or purity?

- PXRD : Identifies polymorphic forms; compare experimental patterns with simulated data from single-crystal structures .

- HPLC-MS : Detects impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Monitors decomposition profiles to assess thermal stability differences between batches .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting cytotoxicity results across cell lines?

- Dose-response normalization : Use Hill equation modeling to account for varying cell line sensitivities.

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

- Control experiments : Include structurally analogous compounds (e.g., 5-Acetyl-4-(4-methoxyphenyl)-6-methyl derivatives) to isolate substituent-specific effects .

Q. What protocols validate the compound’s stability under physiological conditions?

- Simulated gastric fluid (SGF) : Incubate at 37°C in 0.1N HCl (pH 1.2) for 2 hours; monitor degradation via LC-MS.

- Plasma stability assays : Use human plasma at 37°C for 24 hours; quench with acetonitrile and analyze remaining compound .

Structural and Functional Comparisons

Q. How does substitution at the 5-ethyl position affect bioactivity compared to other alkyl groups?

Ethyl groups balance lipophilicity and steric effects, enhancing membrane permeability compared to methyl or propyl analogs. SAR studies show 5-ethyl derivatives exhibit 3–5× higher potency in kinase inhibition assays than methyl analogs, likely due to improved hydrophobic pocket interactions .

Q. What role does the 4-methoxyphenyl group play in modulating solubility and target affinity?

The methoxy group increases π-π stacking with aromatic residues in target proteins (e.g., EGFR tyrosine kinase) while reducing aqueous solubility. LogP calculations (ChemAxon) predict a ~0.5-unit increase compared to unsubstituted phenyl analogs .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.